

ASR-490 synthesis and purification methods

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Compound of Interest				
Compound Name:	ASR-490			
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An In-depth Technical Guide to the Synthesis, Purification, and Mechanism of **ASR-490**, a Novel Notch1 Inhibitor

Introduction

ASR-490 is a semi-synthetic small molecule derived from Withaferin A, a naturally occurring withanolide.[1][2][3][4] Identified as a potent and specific inhibitor of the Notch1 signaling pathway, ASR-490 has demonstrated significant anti-cancer activity in preclinical models of colorectal and breast cancer.[1][3][4][5] It acts by binding to the Negative Regulatory Region (NRR) of the Notch1 receptor, preventing its activation and downstream signaling.[5][6] This guide provides a comprehensive overview of the synthesis and purification methods for ASR-490, along with its mechanism of action, for researchers and drug development professionals.

Synthesis of ASR-490

ASR-490 is synthesized via a one-step esterification of the C4 hydroxyl group of Withaferin A with pyridine-2-carbonyl chloride.[1][2] The reaction is carried out under anhydrous conditions to yield the 2-pyridyl ester-linked analog.[1]

Experimental Protocol

The following protocol is based on the methodology reported by Tyagi et al. (2020).[2]

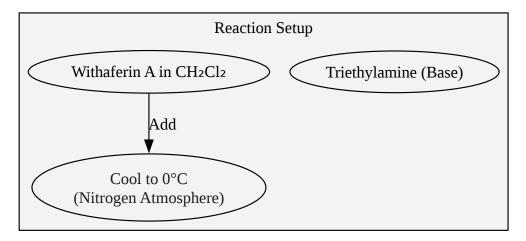
Reaction Setup: To a stirred solution of Withaferin A (1.0 mmol, 0.470 g) in anhydrous dichloromethane (CH₂Cl₂) (10.0 mL), add triethylamine (2.0 mmol, 0.278 mL). Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

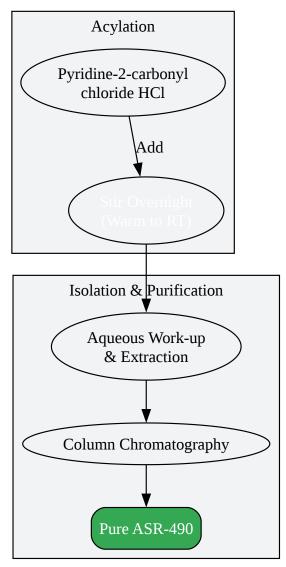


- Addition of Acylating Agent: Add pyridine-2-carbonyl chloride hydrochloride (1.10 mmol, 0.195 g) to the cooled reaction mixture.
- Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
- Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent.
- Purification: The crude product is then purified using chromatographic techniques to yield pure ASR-490.

Synthesis Workflow







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Caption: Workflow for the synthesis of ASR-490.



Purification of ASR-490

The purification of **ASR-490** from the crude reaction mixture is critical to remove unreacted starting materials, reagents, and byproducts. Methods analogous to those used for other withanolides, such as column chromatography and recrystallization, are effective.[7]

Experimental Protocols

1. Silica Gel Column Chromatography:

This is the primary method for purifying withanolide analogs.[8][9]

- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) is commonly used.[8]
 [9][10] A typical starting solvent system would be 99:1 CHCl₃:MeOH, gradually increasing the polarity by increasing the percentage of methanol.
- Procedure:
 - Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack the column.
 - Adsorb the crude ASR-490 product onto a small amount of silica gel.
 - Load the dried, adsorbed sample onto the top of the packed column.
 - Elute the column with the mobile phase gradient.
 - Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a mobile phase such as 9:1 CHCl₃:MeOH.[10]
 - Combine fractions containing the pure product (identified by a single spot on TLC) and evaporate the solvent under reduced pressure.
- 2. High-Performance Liquid Chromatography (HPLC):

For achieving high purity (>95%), Reverse-Phase HPLC (RP-HPLC) can be employed as a final polishing step.[10][11][12][13]



- Column: C18 column (e.g., Nova-Pak C18, 150x3.9 mm, 4 μm).[11]
- Mobile Phase: A binary gradient system of water (Solvent A) and methanol (Solvent B), often with 0.1% acetic acid added to both.[11]
- Gradient: An example gradient could be: Start with 35% B, ramp to 70% B over 45 minutes, then ramp to 95% B over 5 minutes.[11]
- Detection: UV detection at 227 nm.[11]
- Procedure: Dissolve the semi-purified ASR-490 in methanol, inject onto the HPLC system, and collect the peak corresponding to the product.

3. Recrystallization:

To obtain **ASR-490** in a crystalline form, recrystallization can be performed.

- Solvent System: A suitable solvent system might include methanol or a mixture of chloroform and acetone.[7]
- Procedure: Dissolve the purified ASR-490 in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then potentially cool further at 4 °C to induce crystallization. Collect the crystals by filtration.

Physicochemical and Biological Data

Compound Properties

Property	Value	Reference
Molecular Formula	C34H41NO7	[9]
Molecular Weight	575.69 g/mol	[9][12]
CAS Number	2690312-67-3	[9][12]
Appearance	Solid	[12]
Solubility (DMSO)	≥ 20 mg/mL	[9][12]



In Vitro Efficacy (IC50 Values)

Cell Line	Cancer Type	24h IC50	48h IC50	Reference
HCT116	Colorectal Cancer	750 nM	600 nM	[1][3][7]
SW620	Colorectal Cancer	1.2 μΜ	850 nM	[1][3][7]
ALDH-	Breast Cancer	1.6 μΜ	836 nM	[5]
ALDH+	Breast Cancer Stem Cell	770 nM	443 nM	[5]
CD44+/CD24-	Breast Cancer Stem Cell	800 nM	541 nM	[5]

In Vivo Efficacy

Cancer Model	Dosage & Administration	Outcome	Reference
Colorectal Xenograft	5 mg/kg, Intraperitoneal, 3x/week	Suppressed tumor growth	[1][2][3][11]
Breast Xenograft	25 mg/kg, Oral	Abrogated tumor growth	[5]

Mechanism of Action: Notch1 Signaling Inhibition

ASR-490 specifically targets the Notch1 signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumorigenesis, metastasis, and cancer stem cell survival.[1][14]

The canonical Notch signaling cascade begins with ligand binding, leading to two successive proteolytic cleavages of the Notch receptor. The second cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activator



MAML, driving the expression of target genes like HES1 and HEY1. These genes regulate cell proliferation, differentiation, and apoptosis.

ASR-490 directly binds to the Negative Regulatory Region (NRR) of Notch1, an activation switch for the receptor.[5][6] This interaction prevents the conformational changes required for cleavage, thereby inhibiting the release of NICD. The resulting downregulation of NICD and its downstream targets HES1 and HEY1 leads to cell growth inhibition, induction of apoptosis, and suppression of the Epithelial-to-Mesenchymal Transition (EMT).[1][4][5] In some contexts, this inhibition also facilitates autophagy-mediated cell death.[4][5][6][8]

Caption: **ASR-490** inhibits the Notch1 signaling pathway.

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